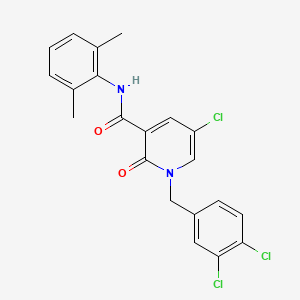
5-chloro-1-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H17Cl3N2O2 and its molecular weight is 435.73. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Approaches
Research on pyridine and fused pyridine derivatives highlights the versatility of synthetic methods in producing complex molecules. For example, a series of novel pyridine and fused pyridine derivatives prepared from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile showcases the adaptability of pyridine frameworks for synthesizing diverse molecular structures with potential biological activities (Flefel et al., 2018).
Polyamide Synthesis
The creation of new polyamides using pyridine moieties, as demonstrated by Faghihi and Mozaffari (2008), who synthesized a series of novel polyamides through the polycondensation of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with various aromatic diamines, indicates the importance of pyridine derivatives in developing materials with enhanced thermal stability and solubility properties (Faghihi & Mozaffari, 2008).
Biological Activities
Antimicrobial and Antidepressant Activities
Research into the antimicrobial properties of pyridine derivatives, such as the evaluation of Schiff's bases and 2-azetidinones of isonicotinyl hydrazone for potential antidepressant and nootropic agents, underscores the therapeutic potential of these compounds. Thomas et al. (2016) highlighted compounds with significant antidepressant and nootropic activities, pointing to the potential of pyridinecarboxamide derivatives in central nervous system (CNS) drug development (Thomas et al., 2016).
Chemical Properties and Interaction Studies
Electronic Properties and Interaction Landscapes
Gallagher et al. (2022) explored the physicochemical properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides, providing valuable insights into the molecular structures and electronic properties of pyridinecarboxamide derivatives. This research emphasizes the importance of understanding molecular interactions for the development of compounds with tailored properties (Gallagher et al., 2022).
Propiedades
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O2/c1-12-4-3-5-13(2)19(12)25-20(27)16-9-15(22)11-26(21(16)28)10-14-6-7-17(23)18(24)8-14/h3-9,11H,10H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVMQBCDASYQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine](/img/structure/B2662877.png)
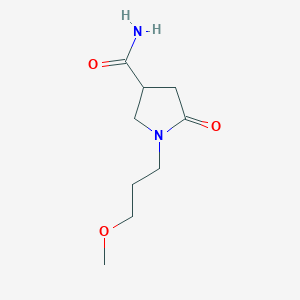

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2662881.png)
![Azepan-1-yl-[2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydro-isoquinolin-3-yl]-methanone](/img/structure/B2662883.png)
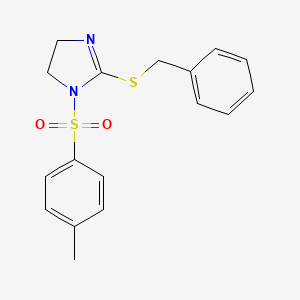
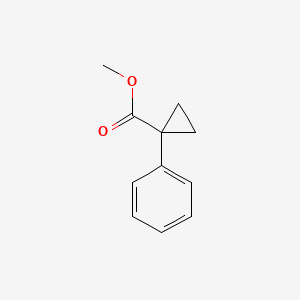

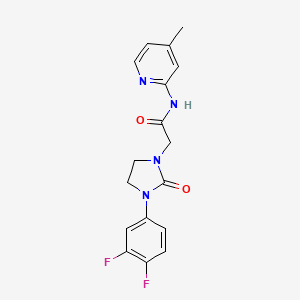
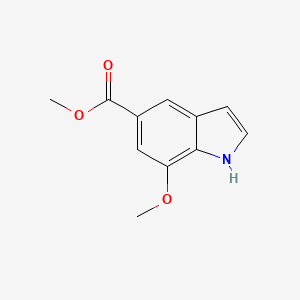
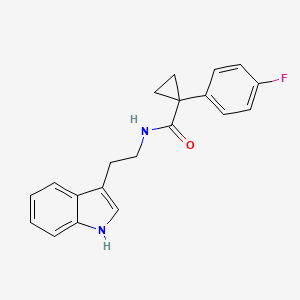
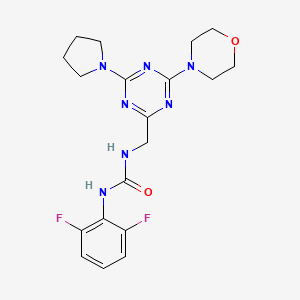
![1-benzyl-3-[4-(4-ethoxybenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one](/img/structure/B2662895.png)
![8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662898.png)